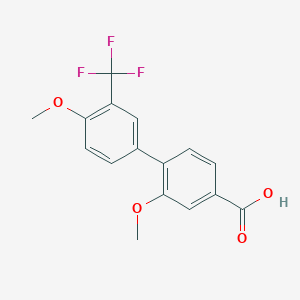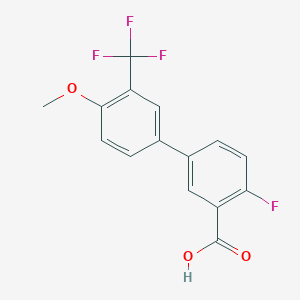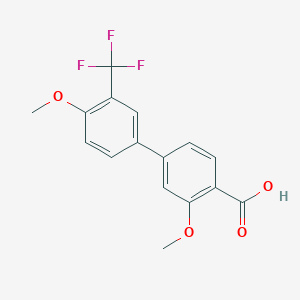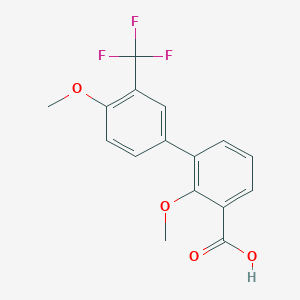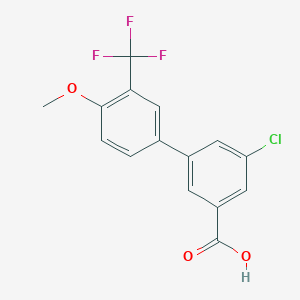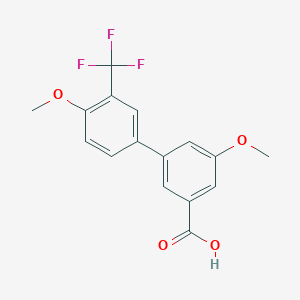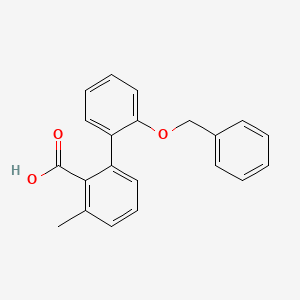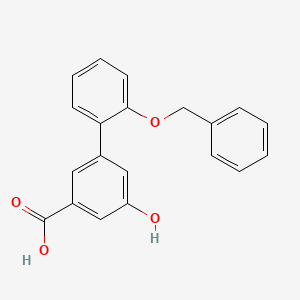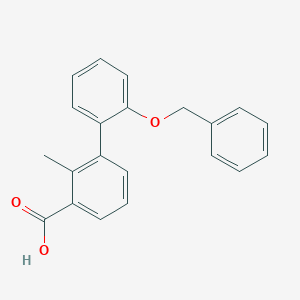
3-(2-Benzyloxyphenyl)-2-methylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Benzyloxyphenyl)-2-methylbenzoic acid (also known as 3-Benzyloxy-2-methylbenzoic acid or BMB) is an organic compound with a molecular formula of C14H12O3. It is a white crystalline solid with a melting point of 131-132 °C and is soluble in organic solvents. BMB is used in a variety of applications, including as a synthetic intermediate, as a pharmaceutical intermediate, and as a reagent in organic synthesis. BMB can also be used as a starting material for the synthesis of other organic compounds.
科学研究应用
BMB has a number of applications in scientific research. It is commonly used as a reagent in organic synthesis. It is also used as a starting material for the synthesis of other organic compounds. BMB has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. It has also been used in the synthesis of a variety of other compounds, including polymers, catalysts, and surfactants. BMB has also been used in the synthesis of a variety of other compounds, including drugs, agrochemicals, and dyes.
作用机制
BMB is an organic compound that acts as a reagent in organic synthesis. It is used as a starting material for the synthesis of other compounds. BMB is used as a catalyst in the synthesis of a variety of compounds. It acts as a nucleophile, attacking the electrophilic carbon atom of a substrate molecule, leading to the formation of a new bond. BMB also acts as a base, deprotonating molecules and promoting the formation of new bonds.
Biochemical and Physiological Effects
BMB has been studied for its potential biochemical and physiological effects. Studies have shown that BMB can act as an antioxidant, scavenging free radicals and preventing oxidative damage. BMB has also been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. BMB has also been shown to have anti-bacterial properties, inhibiting the growth of certain bacteria.
实验室实验的优点和局限性
BMB has a number of advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also relatively stable, with a high melting point and low volatility. BMB is also soluble in organic solvents, making it easy to work with. However, BMB can be toxic if inhaled or ingested and should be handled with care.
未来方向
BMB has a number of potential applications in the future. It could be used in the synthesis of new drugs and agrochemicals. It could also be used as a catalyst in the synthesis of polymers and surfactants. BMB could also be used in the synthesis of new materials, such as nanomaterials. BMB could also be used in the synthesis of new dyes and pigments. Finally, BMB could be used in the synthesis of new catalysts and in the development of new synthetic routes.
合成方法
BMB can be synthesized by a number of methods. One of the most common methods is a two-step process involving the reaction of 2-methylbenzoic acid with benzyl bromide in the presence of a base such as sodium hydroxide. The reaction of the two compounds produces an intermediate product, which is then reacted with a strong acid such as hydrochloric acid to yield BMB. Another method involves the reaction of 2-methylbenzoic acid and benzyl alcohol in the presence of a strong base such as sodium hydroxide. The reaction of the two compounds produces an intermediate product, which is then reacted with a strong acid such as hydrochloric acid to yield BMB.
属性
IUPAC Name |
2-methyl-3-(2-phenylmethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-15-17(11-7-12-18(15)21(22)23)19-10-5-6-13-20(19)24-14-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIQCYSSSGSPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692183 |
Source


|
| Record name | 2'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Benzyloxyphenyl)-2-methylbenzoic acid | |
CAS RN |
1261915-24-5 |
Source


|
| Record name | 2'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20692183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


